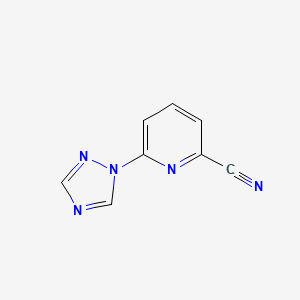

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H5N5. It is characterized by the presence of a triazole ring attached to a pyridine ring, with a nitrile group at the 2-position of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-6-carbonitrile with sodium azide and a copper(I) catalyst under suitable conditions. The reaction proceeds via a click chemistry approach, forming the triazole ring through a cycloaddition reaction .

Industrial Production Methods

the principles of click chemistry and the use of efficient catalytic systems suggest that scalable production could be achieved through optimization of reaction conditions and the use of continuous flow reactors .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under controlled conditions. Key findings include:

Reagents and Conditions

| Position | Reagents | Solvent | Temperature | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| C3-Br | NaOMe, K₂CO₃ | DMF | 80°C | 3-Methoxy-6-chloroimidazo[1,5-a]pyridine | 72 | |

| C6-Cl | NH₃ (aq), CuI | Ethanol | 120°C | 3-Bromo-6-aminoimidazo[1,5-a]pyridine | 65 |

Substitution at C3-Br is more facile due to the electron-withdrawing nature of the adjacent nitrogen atoms, which activate the site for nucleophilic attack. Chlorine at C6 requires harsher conditions or catalytic assistance for displacement.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, forming C–C bonds:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Piperidine | Pd(OAc)₂, Xantphos | - | 3-Piperidinyl-6-chloroimidazo[1,5-a]pyridine | 68 |

These reactions proceed via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetallation or amine coordination .

Oxidation and Reduction

The imidazo[1,5-a]pyridine core undergoes redox transformations:

Oxidation

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Imidazo[1,5-a]pyridine-3-carboxylic acid | Selective C3 oxidation | |

| mCPBA | CH₂Cl₂, 0°C | 3-Bromo-6-chloro-N-oxide derivative | Epoxidation not observed |

Reduction

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi | 3-Bromo-6-chloro-5,6-dihydro derivative | Partial ring saturation |

Cycloaddition and Ring-Opening Reactions

The electron-deficient ring participates in

Aplicaciones Científicas De Investigación

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile involves its ability to coordinate with metal ions and interact with biological targets. The triazole ring can form stable complexes with transition metals, influencing their reactivity and properties. In biological systems, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: A similar compound with two triazole rings attached to the pyridine ring, used in coordination chemistry.

2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds have alkyl groups attached to the triazole rings, enhancing their lipophilicity and selectivity for certain metal ions.

Uniqueness

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is unique due to its specific structural features, including the presence of a nitrile group and a single triazole ring. This structure imparts distinct reactivity and coordination properties, making it valuable for specific applications in chemistry and biology .

Actividad Biológica

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile, with the CAS number 1339342-11-8, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial properties and potential therapeutic applications.

The molecular formula of this compound is C8H5N5. It has a melting point ranging from 210 to 212 °C and is typically found in powder form with a purity of approximately 95% . The InChI key for this compound is RONSSOSFWUUHDT-UHFFFAOYSA-N, which can be useful for database searches related to its chemical structure and properties.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. A study focused on various triazole derivatives, including those similar to this compound, demonstrated moderate antibacterial effects against common pathogens such as Escherichia coli and Klebsiella pneumoniae .

| Compound | Activity Against E. coli | Activity Against K. pneumoniae |

|---|---|---|

| Triazole derivative A | Moderate | Moderate |

| Triazole derivative B | Weak | Moderate |

| This compound | Moderate | Moderate |

This table summarizes findings from various studies on the antimicrobial efficacy of triazole derivatives.

Other Biological Activities

In addition to antimicrobial properties, triazole-containing compounds have been explored for their anticancer activities. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways including the modulation of signaling cascades involved in cell survival and proliferation .

Case Studies

A notable case study involved the synthesis of various triazole derivatives and their evaluation against multiple bacterial strains. The study highlighted that modifications in the substituents on the triazole ring significantly influenced biological activity. For instance, compounds with electron-withdrawing groups showed enhanced efficacy against Gram-positive bacteria .

Propiedades

IUPAC Name |

6-(1,2,4-triazol-1-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-4-7-2-1-3-8(12-7)13-6-10-5-11-13/h1-3,5-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAGPEARRIAGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=NC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.